molecular formula C15H21NO3 B15208169 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl butylcarbamate CAS No. 62204-90-4

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl butylcarbamate

Cat. No.: B15208169
CAS No.: 62204-90-4
M. Wt: 263.33 g/mol
InChI Key: FSACXUFVSANALA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl butylcarbamate: is a synthetic organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl butylcarbamate typically involves the following steps:

    Formation of 2,2-Dimethyl-2,3-dihydrobenzofuran: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Butylcarbamate Group: This step involves the reaction of 2,2-Dimethyl-2,3-dihydrobenzofuran with butyl isocyanate in the presence of a catalyst such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing new therapeutic agents for various diseases.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl butylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial activity or catalysis.

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl butylcarbamate stands out due to the presence of the butylcarbamate group, which imparts unique chemical and biological properties

Properties

CAS No.

62204-90-4

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-butylcarbamate

InChI

InChI=1S/C15H21NO3/c1-4-5-9-16-14(17)18-12-8-6-7-11-10-15(2,3)19-13(11)12/h6-8H,4-5,9-10H2,1-3H3,(H,16,17)

InChI Key

FSACXUFVSANALA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

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